
Holmium(III) oxide; Holmia; Rare earth; Holmium(+3)oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum Magnesium alloy sputtering targets are specialized materials used in the physical vapor deposition (PVD) process to create thin films on various substrates. These targets are composed of a combination of aluminum and magnesium, which are known for their lightweight properties and excellent thermal and electrical conductivity. The alloy is particularly valued in industries such as electronics, optics, and renewable energy for its ability to produce high-quality, uniform coatings.
Mecanismo De Acción
Target of Action
MFCD00011053: MFCD00011053, also known as Flucytosine, is a synthetic antimycotic compound . Its primary targets are susceptible fungal cells .
SY010030: SY010030, also known as Angiotensin Receptor Blockers (ARBs), primarily targets type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets are primarily used in the manufacturing of thin films through a process called "sputtering" .
Holmium(III) oxide, REacton: Holmium(III) oxide, or holmium oxide, is a chemical compound of the rare-earth element holmium and oxygen . Its primary target is the formation of brittle Mg-Al intermetallic compounds .
Mode of Action
MFCD00011053: Flucytosine is converted into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
SY010030: ARBs block type 1 angiotensin II (AT 1) receptors, inhibiting the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: The sputtering process involves the controlled removal and conversion of the target material into a directed gaseous/plasma phase through ionic bombardment .
Holmium(III) oxide, REacton: Holmium(III) oxide reacts slowly with O2 at room temperature, and burns readily, forming holmium (III) oxide, Ho2O3 .
Biochemical Pathways
MFCD00011053: The biochemical pathway of Flucytosine involves its conversion into 5-fluorouracil (5-FU) inside fungal cells, which is further converted to metabolites that inhibit fungal RNA and DNA synthesis .
SY010030: ARBs inhibit the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets:Holmium(III) oxide, REacton: Holmium(III) oxide reacts with oxygen to form holmium (III) oxide, Ho2O3 .
Pharmacokinetics
MFCD00011053: Flucytosine is well absorbed after oral administration, penetrates into body tissues well and is excreted mainly by the kidneys .
SY010030: Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: Holmium(III) oxide, REacton:Result of Action
MFCD00011053: The result of Flucytosine’s action is the inhibition of fungal RNA and DNA synthesis .
SY010030: The result of ARBs’ action is the inhibition of the effects of angiotensin II on sympathetic nerve release and reuptake of norepinephrine .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: The result of the sputtering process is the formation of thin films .
Holmium(III) oxide, REacton: The result of the reaction between holmium and oxygen is the formation of holmium (III) oxide, Ho2O3 .
Action Environment
MFCD00011053: The action environment of Flucytosine is inside susceptible fungal cells .
SY010030: The action environment of ARBs is on type 1 angiotensin II (AT 1) receptors on blood vessels and other tissues, such as the heart .
Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets: The action environment of Aluminum Magnesium (Al-Mg) Alloy Sputtering Targets is in the manufacturing of thin films .
Holmium(III) oxide, REacton: The action environment of Holmium(III) oxide, REacton is in the presence of oxygen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Aluminum Magnesium alloy sputtering targets typically involves the melting and casting of high-purity aluminum and magnesium. The metals are melted together in a controlled environment to ensure a homogeneous mixture. The molten alloy is then cast into molds and allowed to solidify.
Industrial Production Methods:
High-Pressure Torsion: This method involves the application of high pressure and torsional forces to the alloy, resulting in a fine-grained microstructure that enhances the material’s properties.
Molten Salt Electrolysis: This method involves the electrolysis of magnesium oxide in a molten salt bath to produce the alloy.
Types of Reactions:
Oxidation: Both aluminum and magnesium are prone to oxidation. When exposed to air, they form a protective oxide layer that prevents further corrosion.
Reduction: The alloy can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: In certain chemical environments, magnesium atoms in the alloy can be substituted by other metal atoms.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, water, and other oxidizing agents can react with the alloy to form oxides.
Reducing Agents: Hydrogen and other reducing agents can reduce the oxides back to the metal state.
Major Products:
Oxides: Aluminum oxide (Al2O3) and magnesium oxide (MgO) are common products of oxidation reactions.
Intermetallic Compounds: The alloy can form intermetallic compounds such as Al3Mg2 and Al12Mg17 under certain conditions.
Aplicaciones Científicas De Investigación
Aluminum Magnesium alloy sputtering targets have a wide range of applications in scientific research:
Chemistry: Used in the deposition of thin films for catalytic and sensor applications.
Biology: Employed in the creation of biocompatible coatings for medical implants.
Medicine: Utilized in the development of drug delivery systems and diagnostic devices.
Industry: Widely used in the production of semiconductor devices, optical coatings, and photovoltaic cells
Comparación Con Compuestos Similares
Magnesium Alloys: Known for their lightweight and high-strength properties, but often suffer from poor corrosion resistance.
Aluminum Alloys: Widely used due to their excellent thermal and electrical conductivity, but can be heavier than magnesium alloys.
Uniqueness: Aluminum Magnesium alloy sputtering targets combine the best properties of both metals, offering a balance of lightweight, strength, and corrosion resistance. This makes them particularly suitable for applications where weight reduction and durability are critical .
Propiedades
IUPAC Name |
oxo(oxoholmiooxy)holmium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ho.3O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUFVYWTIKZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ho]O[Ho]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ho2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.859 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
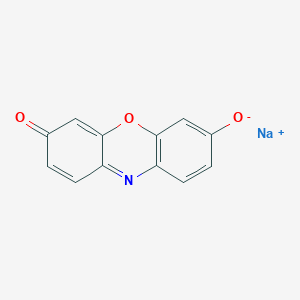
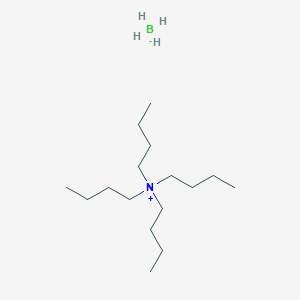
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)
![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)



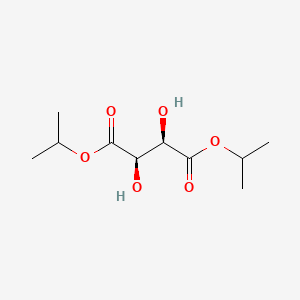

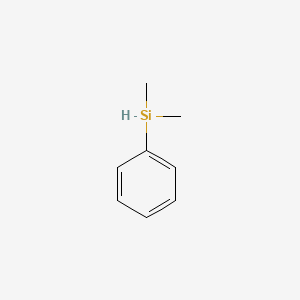
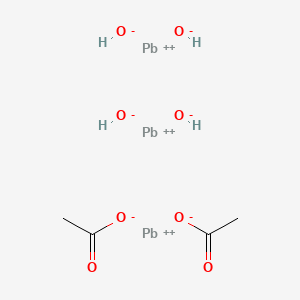

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7799551.png)

